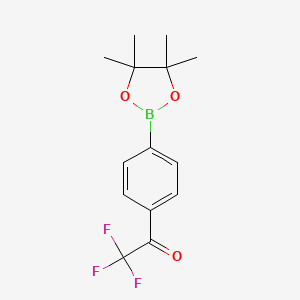

2,2,2-Trifluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanone

CAS No.: 1004294-77-2

Cat. No.: VC2838667

Molecular Formula: C14H16BF3O3

Molecular Weight: 300.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1004294-77-2 |

|---|---|

| Molecular Formula | C14H16BF3O3 |

| Molecular Weight | 300.08 g/mol |

| IUPAC Name | 2,2,2-trifluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone |

| Standard InChI | InChI=1S/C14H16BF3O3/c1-12(2)13(3,4)21-15(20-12)10-7-5-9(6-8-10)11(19)14(16,17)18/h5-8H,1-4H3 |

| Standard InChI Key | PDKVUFXTFXPSGZ-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)C(F)(F)F |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)C(F)(F)F |

Introduction

Chemical Identity and Basic Properties

2,2,2-Trifluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone is an organofluorine compound characterized by a trifluoromethyl ketone group attached to a phenyl ring substituted with a boronic acid pinacol ester moiety. This compound is identified by several key parameters that define its unique chemical identity in research and commercial contexts.

Identification Parameters

The compound is identified by the following parameters:

| Parameter | Value |

|---|---|

| CAS Number | 1004294-77-2 |

| Molecular Formula | C₁₄H₁₆BF₃O₃ |

| Molecular Weight | 300.08 g/mol |

| MDL Number | MFCD16628195 |

| PubChem ID | 56973060 |

Physical and Chemical Properties

The physical and chemical properties of 2,2,2-Trifluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone determine its behavior in chemical reactions and its handling requirements in laboratory settings.

General Properties

Based on available data from suppliers and chemical databases, the compound displays the following physical characteristics:

| Property | Description |

|---|---|

| Appearance | Not specifically described in available sources |

| Purity | Typically available at 95-97% purity from commercial suppliers |

| Storage Temperature | 2-8°C or 4-8°C (refrigerated) |

| Shipping Temperature | Room temperature |

| Solubility | Likely soluble in common organic solvents (specific data not provided) |

These properties inform the handling and storage requirements for research and synthetic applications .

Reactivity Profile

While specific reactivity data for this compound is limited in the provided sources, its structural features suggest several important reactivity characteristics:

-

The boronic acid pinacol ester group serves as a versatile functional handle for cross-coupling reactions, particularly Suzuki-Miyaura couplings

-

The trifluoromethyl ketone moiety can participate in various transformations including reductions, additions, and condensations

-

The electron-withdrawing nature of the trifluoromethyl group likely enhances the electrophilicity of the carbonyl carbon

These reactivity patterns make the compound valuable as a building block in the synthesis of more complex molecules .

Applications and Uses

2,2,2-Trifluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone finds applications primarily in organic synthesis, with particular relevance to pharmaceutical research and development.

Synthetic Building Block

The compound serves as a valuable building block in organic synthesis due to its dual functionality:

-

The boronic acid pinacol ester group enables facile carbon-carbon bond formation through Suzuki-Miyaura cross-coupling reactions

-

The trifluoromethyl ketone group provides opportunities for further functionalization through various transformations

These characteristics make it particularly useful for the construction of complex molecular architectures in medicinal chemistry and materials science .

Pharmaceutical Intermediates

In pharmaceutical research, fluorinated compounds are often sought for their unique properties, including:

-

Enhanced metabolic stability

-

Increased lipophilicity

-

Altered binding properties with biological targets

The trifluoromethyl group in this compound contributes these valuable properties, making derivatives potentially useful in drug discovery programs. Meanwhile, the boronic ester functionality allows for precise modification and elaboration of the molecular structure through well-established synthetic methodologies .

| Package Size | Approximate Price Range (USD) |

|---|---|

| 250 mg | $63.90 |

| 500 mg | $67.00 |

| 1 g | $94.00 - $208.90 |

| 5 g | $338.00 - $936.90 |

| 10 g | $574.00 |

These prices are indicative and may vary based on supplier, purity specifications, and geographical location .

| Parameter | Details |

|---|---|

| Signal Word | Warning |

| Hazard Statements | H315 (Causes skin irritation) |

| H319 (Causes serious eye irritation) | |

| H335 (May cause respiratory irritation) | |

| H302 (Harmful if swallowed) - noted in some sources | |

| GHS Pictogram | Warning symbol |

These classifications highlight the need for appropriate safety measures when handling the compound .

Precautionary Measures

Recommended precautionary statements for safe handling include:

| Precautionary Statement Code | Description |

|---|---|

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |

| P305 | IF IN EYES |

| P351 | Rinse cautiously with water for several minutes |

| P338 | Remove contact lenses, if present and easy to do. Continue rinsing |

These precautions should be observed to minimize risks associated with handling the compound .

Global Trade and Market Dynamics

The compound appears in international trade data, suggesting its relevance in global chemical supply chains and research applications.

Import-Export Patterns

Trade data indicates movement of this and related ethanone compounds between various countries:

-

Active trade between India and China

-

Imports to India from various countries including the United States, Hong Kong, and the United Kingdom

-

Presence in shipments with varying quantities and pricing

This international trade activity underscores the compound's importance in global research and industrial applications .

Related Compounds

A closely related compound, 2,2,2-Trifluoro-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone (CAS: 631909-42-7), differs only in the position of substitution on the phenyl ring (meta vs. para). This structural isomer shares similar applications and properties, suggesting a family of related compounds with specialized applications in organic synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume